(1S,4s)-2-methyl-5-tosyl-2,5-diaza-bicyclo[2.2.1]heptane
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Overview
Description
(1S,4s)-2-methyl-5-tosyl-2,5-diaza-bicyclo[221]heptane is a bicyclic compound that features a diazabicycloheptane core with a tosyl group and a methyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4s)-2-methyl-5-tosyl-2,5-diaza-bicyclo[2.2.1]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a tosyl chloride derivative in the presence of a base. The reaction conditions often include solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1S,4s)-2-methyl-5-tosyl-2,5-diaza-bicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced products.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether or tetrahydrofuran.
Substitution: Sodium azide, potassium cyanide; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alkane derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted diazabicycloheptane compounds.
Scientific Research Applications
(1S,4s)-2-methyl-5-tosyl-2,5-diaza-bicyclo[2.2.1]heptane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of (1S,4s)-2-methyl-5-tosyl-2,5-diaza-bicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator by binding to the active site or allosteric site of the target protein, thereby affecting its function. The pathways involved can include signal transduction, metabolic regulation, or gene expression, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1S,2R,4S)-2-Chloro-1-isopropyl-4-methylcyclohexane: A structurally related compound with a cyclohexane core and similar stereochemistry.
Other Diazabicycloheptanes: Compounds with variations in the substituents on the diazabicycloheptane core, such as different alkyl or aryl groups.
Uniqueness
(1S,4s)-2-methyl-5-tosyl-2,5-diaza-bicyclo[2.2.1]heptane is unique due to its specific combination of a tosyl group and a methyl group on the diazabicycloheptane core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H18N2O2S |
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Molecular Weight |
266.36 g/mol |
IUPAC Name |
(1S,4S)-2-methyl-5-(4-methylphenyl)sulfonyl-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H18N2O2S/c1-10-3-5-13(6-4-10)18(16,17)15-9-11-7-12(15)8-14(11)2/h3-6,11-12H,7-9H2,1-2H3/t11-,12-/m0/s1 |
InChI Key |
KTKYRIUGBWLPHC-RYUDHWBXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H]3C[C@H]2CN3C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC2CN3C |
Origin of Product |
United States |
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